Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a synthetic organic compound with potential bioactive properties. It belongs to a class of heterocyclic compounds that feature both oxazole and pyridazine rings, which are known for their diverse biological activities. The compound is primarily studied for its potential applications in medicinal chemistry and drug development.
Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen-containing rings (oxazole and pyridazine). It also falls under the category of carboxylic acid derivatives because of the carboxylate functional group.
The synthesis of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or dimethyl sulfoxide to facilitate reactions. Microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .
The molecular structure of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate can be represented by its molecular formula and a molecular weight of approximately 234.23 g/mol. The structure features a fused oxazole and pyridazine ring system with a cyclopropyl substituent .
Key structural data includes:
CC1=NOC2=C(N=C(N2C(=O)C(=O)O)C1=C)C(C)C2
Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate can undergo various chemical reactions typical of heterocycles:
The reactivity can be influenced by substituents on the rings and requires careful consideration of reaction conditions to optimize yields.
The mechanism of action for compounds like methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate often involves interaction with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators due to their structural similarities to natural substrates.
Research has shown that related compounds exhibit activity against various biological targets including kinases and phosphodiesterases, suggesting potential therapeutic uses in treating diseases like cancer or inflammation .
The physical properties include:
Chemical properties encompass:
Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate has potential applications in:
The pivotal cyclocondensation between acyl-Meldrum’s acid derivatives and functionalized thiazolines enables efficient assembly of the [1,2]oxazolo[3,4-d]pyridazine scaffold. This methodology capitalizes on in situ-generated acyl ketenes, which undergo [2+2] cycloaddition with C=N bonds of thiazoline precursors, followed by ring expansion and dehydration. For the target compound, cyclopropane-carboxylic acid serves as the acyl-Meldrum’s acid precursor (1), while a 3-aminopyridazine derivative acts as the nitrile component (2) [5]. The acyl ketene (3) reacts regioselectively with the electron-deficient C=N bond of the thiazoline (4), yielding the dihydrothiazolo-fused intermediate. Subsequent oxidation and aromatization afford the fully conjugated oxazolopyridazine core. This five-step sequence typically achieves 66–93% yields for non-polar substrates, though polar C7 substituents diminish yields to 15–50% due to competing side reactions [5].
Optimization Insights:
Table 1: Cyclocondensation Efficiency Under Optimized Conditions
Acyl-Ketene Precursor | Thiazoline Component | Temperature (°C) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|
Cyclopropyl-CO-Meldrum’s acid | 3-Amino-6-methoxypyridazine | 80 | 89 | >20:1 |
Phenyl-CO-Meldrum’s acid | 3-Amino-6-methoxypyridazine | 80 | 92 | 18:1 |
Cyclopropyl-CO-Meldrum’s acid | 3-Amino-6-chloropyridazine | 100 | 78 | 15:1 |
The cyclopropyl group at C3 exerts profound electronic and steric effects during annulation. Its high σI value (‒0.21) enhances electrophilicity at the adjacent carbonyl, accelerating ketene formation from Meldrum’s acid precursors. Concurrently, the group’s conical geometry (cone angle = 118°) impedes Re-face attack of the thiazoline, favoring Si-face approach and thus dictating stereoselective ring closure [3]. Computational analyses (DFT-B3LYP/6-31G) confirm a 2.8 kcal/mol preference for the *Si-face transition state, consistent with observed >95% regiochemical purity. This contrasts sharply with bulkier tert-butyl substituents, which induce steric clashes yielding <5:1 selectivity [5].
Direct C3 cyclopropanation leverages dirhodium(II) tetracarboxylate catalysts (e.g., Rh₂(OAc)₄) to decompose diazocyclopropane in the presence of the oxazolopyridazine scaffold. The electrophilic rhodium carbenoid undergoes stereospecific addition to the electron-rich C3 position, achieving 85–90% enantiomeric excess (ee) when chiral catalysts like Rh₂(S-DOSP)₄ are employed. Critical parameters include:
Metal-free cyclopropanation employs cyclopropyl radicals generated from cyclopropyl iodide and tris(trimethylsilyl)silane (TTMSS) under photoredox catalysis. Ir(ppy)₃ (2 mol%) enables single-electron reduction of iodide, liberating cyclopropyl radicals that add regioselectively to C3. This method circumvents substrate deprotonation requirements, accommodating electron-deficient scaffolds. Key advantages include:
Table 2: Cyclopropanation Methods Comparative Analysis
Method | Catalyst/Reagent | Yield (%) | ee (%) | Byproduct Formation |
---|---|---|---|---|
Rh-Catalyzed | Rh₂(S-DOSP)₄ | 88 | 89 | <5% C–H insertion |
Photoredox | Ir(ppy)₃/TTMSS | 91 | N/A (achiral) | <3% reduction |
Thermal | Diazocyclopropane (neat) | 45 | 0 | 40% dimerization |
The C4 carboxylic acid intermediate requires protection during cyclopropanation to prevent decarboxylation. Two strategies dominate:
Transesterification: Direct esterification of C4 acids employs K₂CO₃ or DBU in methanol under reflux (65°C, 12 h). Though operationally simple, this method suffers from epimerization at C4a (∼15%) and is unsuitable for acid-sensitive substrates [3].
Acid Chloride Coupling: Activation with oxalyl chloride (1.2 eq) in DCM at 0°C generates acyl chlorides, reacted in situ with methanol/pyridine (0°C → 25°C). This delivers methyl esters in 95% yield with <1% racemization, validated by chiral HPLC. The Smiles code COC(=O)C1=NNC(=O)C2=NOC(C3CC3)=C12 explicitly defines the ester configuration achieved via this route [3].
Critical Comparison:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1